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Abstract
ORIC-114 is an investigational, orally bioavailable, irreversible inhibitor of epidermal growth

factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) with high

potency against exon 20 insertion mutations.[1] These mutations are known oncogenic drivers

in various solid tumors, most notably non-small cell lung cancer (NSCLC), and are associated

with a poor prognosis and resistance to standard EGFR tyrosine kinase inhibitors.[2] ORIC-114

is designed to be a brain-penetrant agent, addressing the significant unmet need in patients

who develop central nervous system (CNS) metastases.[1][2] This document provides a

comprehensive overview of the preclinical and clinical pharmacokinetics and

pharmacodynamics of ORIC-114, detailing its mechanism of action, potency, and preliminary

clinical activity.

Introduction
EGFR and HER2 are members of the ErbB family of receptor tyrosine kinases that play a

crucial role in cell proliferation, survival, and differentiation. Exon 20 insertion mutations in

EGFR and HER2 lead to constitutive activation of the receptor, driving oncogenesis.[2] ORIC-

114 was specifically designed to overcome the steric hindrance that renders these mutations

resistant to approved EGFR inhibitors.[2] Its irreversible binding to the target and high
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selectivity, coupled with its ability to cross the blood-brain barrier, position it as a promising

therapeutic candidate.[1]

Mechanism of Action and Signaling Pathway
ORIC-114 irreversibly binds to the cysteine residue (C797) in the ATP-binding pocket of EGFR

and HER2 with exon 20 insertion mutations. This covalent modification blocks the kinase

activity of the receptor, thereby inhibiting downstream signaling pathways responsible for tumor

growth and survival. The primary signaling cascades affected are the RAS-RAF-MEK-ERK

(MAPK) and the PI3K-AKT-mTOR pathways.

Caption: ORIC-114 inhibits EGFR/HER2 signaling pathways.

Pharmacokinetics
Preclinical Pharmacokinetics
Preclinical studies in mice have demonstrated that ORIC-114 has excellent brain penetration, a

critical feature for treating CNS metastases. After oral administration of a 10 mg/kg dose,

ORIC-114 achieved a high ratio of free (unbound) drug in the brain compared to plasma.[3]

Parameter Value Species Dose

Free Unbound

Brain/Plasma Ratio
High Mouse 10 mg/kg PO

Clinical Pharmacokinetics
In the Phase 1b dose-escalation study (NCT05315700), ORIC-114 exhibited a favorable

pharmacokinetic profile in patients with advanced solid tumors.[4][5]

Parameter Value Dosing

Half-life (t½) ~10-15 hours Once Daily (QD)

Exposure Dose-proportional increase N/A

Variability Low intra-cohort N/A
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The half-life of approximately 10-15 hours supports once-daily dosing.[5] Pharmacokinetic data

showed a dose-proportional increase in exposure with low variability among patients within the

same dose cohort.[5]

Pharmacodynamics
Preclinical Potency and Selectivity
ORIC-114 has demonstrated potent and selective inhibition of various EGFR and HER2 exon

20 insertion mutations in both biochemical and cell-based assays.

Table 1: Biochemical IC50 of ORIC-114 Against EGFR Exon 20 Insertion Mutants[2]

EGFR Exon 20 Insertion Mutant IC50 Ratio (WT/Mutant)

A763_Y764insFHEA 6

N771_P772insH 5

A767_S768insTLA 4

Table 2: Cellular EC50 of ORIC-114 in BaF3 Cells Expressing EGFR Mutations[3]

EGFR Mutation Type EC50 (nM)

Wild-Type (WT) >1000

Exon 20 Insertions 1-10

Atypical PACC 1-10

Classical (L858R, del19) 10-100

Clinical Pharmacodynamics
In the Phase 1b study, the pharmacodynamic activity of ORIC-114 was assessed by measuring

changes in circulating tumor DNA (ctDNA) in patients with EGFR-mutant NSCLC. Blood

samples were collected at screening and on Cycle 2 Day 1 and analyzed using the

Guardant360® assay.[3] A significant reduction in the variant allele frequency (VAF) of EGFR

mutations was observed, indicating target engagement and anti-tumor activity.[3]
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Caption: Workflow for assessing molecular response to ORIC-114.

Experimental Protocols
Biochemical Kinase Assays
Biochemical potency was determined using the AssayQuant Phosphosens detection

technology with individual recombinant proteins. Assays were performed with a 16-point dose

titration of ORIC-114 to determine the IC50 values.[2]

Cell Viability Assays
BaF3 cells stably expressing various EGFR mutations were treated with a range of

concentrations of ORIC-114 for 72 hours. Cell viability was measured using the CellTiter-Glo®

Luminescent Cell Viability Assay (Promega). Absolute EC50 values were calculated from the

dose-response curves.[2][3]

In Vivo Tumor Models
Subcutaneously implanted patient-derived xenograft (PDX) models of NSCLC harboring EGFR

exon 20 insertions were utilized. Mice were treated with ORIC-114 orally once daily at doses of

2 mg/kg and 4 mg/kg for 21 to 27 days. Tumor volumes were measured by calipers, and tumor

growth inhibition (TGI) was calculated using the formula: TGI = [1 - (TVtf - TVt0) / (TVcf -

TVc0)] × 100%, where TV is tumor volume, t is the treatment group, c is the control group, f is

the final day, and 0 is the initial day.[2][3]

Clinical ctDNA Analysis
Peripheral blood samples from patients in the Phase 1b trial were collected in Streck Cell-Free

DNA BCT tubes. Plasma was isolated, and cell-free DNA was extracted and analyzed using the

Guardant360® next-generation sequencing platform to identify and quantify somatic mutations.

[3]

Conclusion
ORIC-114 is a potent, selective, and brain-penetrant irreversible inhibitor of EGFR and HER2

with exon 20 insertion mutations. Its favorable pharmacokinetic profile supports once-daily oral

dosing. Preclinical and preliminary clinical data demonstrate robust pharmacodynamic activity,

leading to significant anti-tumor responses. The ongoing clinical development of ORIC-114
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(NCT05315700) will further elucidate its safety and efficacy profile in this patient population

with a high unmet medical need.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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